molecular formula C6H8N2O3 B14764137 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid

Cat. No.: B14764137
M. Wt: 156.14 g/mol
InChI Key: ZOBBWPPKLUFJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid is a heterocyclic organic compound that belongs to the oxadiazole family. . This compound features a five-membered ring containing three heteroatoms (two nitrogen and one oxygen) and an ethyl group at the 5-position, making it a unique structure with potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of ethyl hydrazinecarboxylate with acetic anhydride, followed by cyclization to form the oxadiazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid, with the presence of a dehydrating agent like phosphorus oxychloride to facilitate ring closure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid
  • 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetic acid
  • 2-(5-Chloro-1,3,4-oxadiazol-2-yl)acetic acid

Uniqueness

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid stands out due to its ethyl group at the 5-position, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other oxadiazole derivatives .

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

2-(5-ethyl-1,3,4-oxadiazol-2-yl)acetic acid

InChI

InChI=1S/C6H8N2O3/c1-2-4-7-8-5(11-4)3-6(9)10/h2-3H2,1H3,(H,9,10)

InChI Key

ZOBBWPPKLUFJJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.